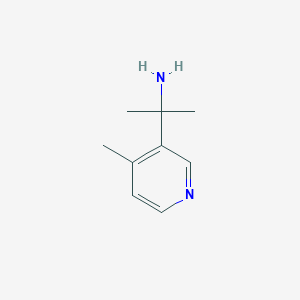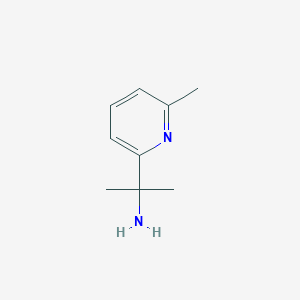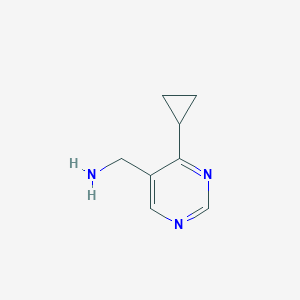![molecular formula C10H10N2 B7904549 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Vue d'ensemble
Description
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of an indole and a pyrrole ring. It has shown potential in various biological applications, particularly as a selective agonist for cannabinoid receptors .
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole typically involves cyclization reactions. One common method includes the cyclization of Schiff bases using complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in the presence of alcoholates like t-butoxide (t-BuONa) . The reaction is carried out in inert, proton-free solvents such as tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent . Industrial production methods often involve similar cyclization processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of selective cannabinoid receptor agonists, particularly for the CB2 receptor.
Biological Studies: The compound is used in studies related to signal transduction processes in the immune system due to its interaction with cannabinoid receptors.
Chemical Biology: It is employed in the synthesis of various bioactive molecules and as a tool for studying receptor-ligand interactions.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole primarily involves its role as a selective agonist for the CB2 receptor . Upon binding to the CB2 receptor, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to various downstream effects such as modulation of immune responses and pain perception . The compound’s selectivity for CB2 over CB1 receptors minimizes central nervous system side effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole can be compared with other similar compounds such as:
Benzimidazole Derivatives: These compounds also act as selective CB2 receptor agonists but differ in their binding affinities and selectivity profiles.
Tetrahydrocarbazoles: These compounds share a similar fused ring system but have different pharmacological properties and applications.
Pyrrolo[3,4-b]carbazoles: These compounds are synthesized through similar cyclization reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its high binding affinity and selectivity for the CB2 receptor, making it a valuable scaffold for drug development .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHWNKGSYKDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one](/img/structure/B7904483.png)

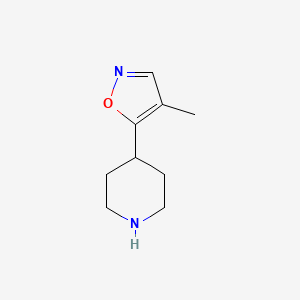
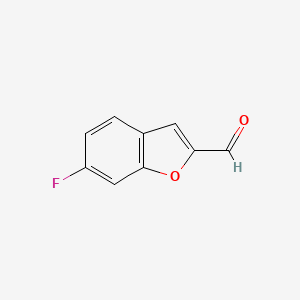
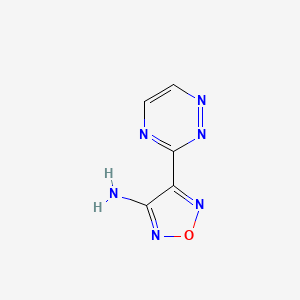
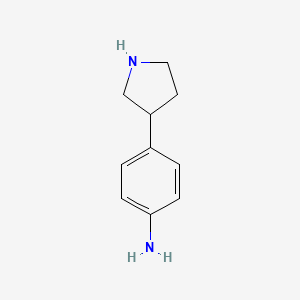
![(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)
![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)
